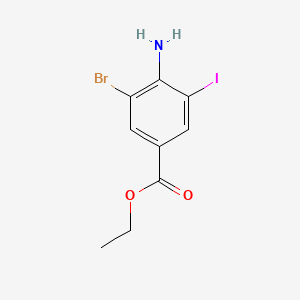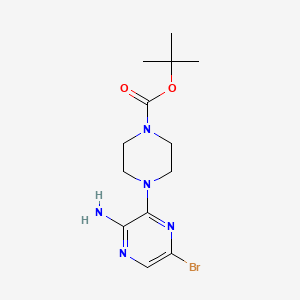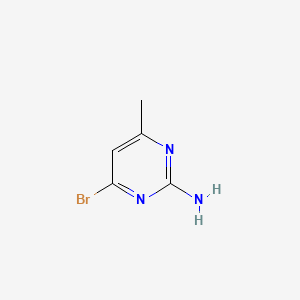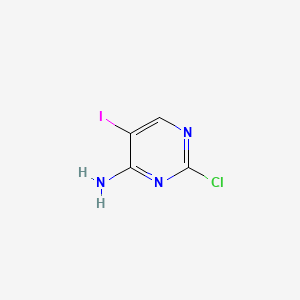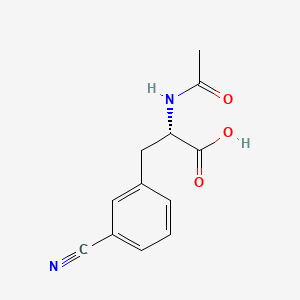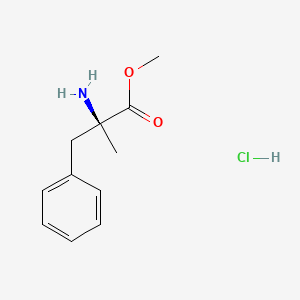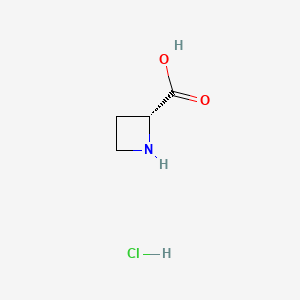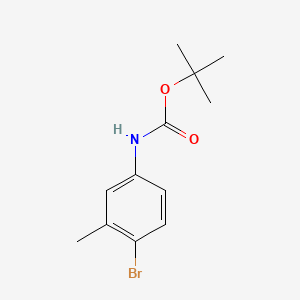
1-(2-Aminophenyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring. This compound is notable for its unique structure, which includes an aminophenyl group and a carboxylic acid group attached to the azetidine ring. The molecular formula of this compound is C10H12N2O2, and it has a molecular weight of 192.21.
Preparation Methods
The synthesis of 1-(2-Aminophenyl)azetidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenylacetic acid with azetidine-2-carboxylic acid in the presence of a dehydrating agent can yield the desired product . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Aminophenyl)azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Aminophenyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including its role as an amino acid surrogate and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, influencing various biochemical processes. The azetidine ring’s strain-driven reactivity also plays a role in its mechanism of action, enabling it to participate in ring-opening and expansion reactions .
Comparison with Similar Compounds
1-(2-Aminophenyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: This compound is a four-membered ring analog of proline and is known for its role in protein synthesis and folding.
Azetidine-3-carboxylic acid: Similar to azetidine-2-carboxylic acid, this compound also features a four-membered ring but differs in the position of the carboxylic acid group.
The uniqueness of this compound lies in its aminophenyl group, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Properties
IUPAC Name |
1-(2-aminophenyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIGIRDLRJTSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
